3-methoxy-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide
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Overview
Description
3-methoxy-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, a piperazine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-methylpiperazine, which is achieved by reacting diethanolamine with methylamine under high pressure and temperature conditions.
Coupling with Benzenesulfonyl Chloride: The next step involves the reaction of 4-methylpiperazine with benzenesulfonyl chloride to form the corresponding sulfonamide derivative.
Introduction of the Methoxy Group: Finally, the methoxy group is introduced through a methylation reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or other alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
3-methoxy-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-methylpiperazine: A simpler analog that lacks the methoxy and benzenesulfonamide groups.
Benzenesulfonamide: A related compound without the piperazine ring.
Methoxybenzenes: Compounds with similar methoxy substitution but different functional groups.
Uniqueness
3-methoxy-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide is unique due to its combination of a methoxy group, piperazine ring, and benzenesulfonamide moiety. This unique structure imparts specific chemical properties and biological activities that are not observed in simpler analogs.
Properties
IUPAC Name |
3-methoxy-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-21-9-11-22(12-10-21)19(23)15-5-3-6-16(13-15)20-27(24,25)18-8-4-7-17(14-18)26-2/h3-8,13-14,20H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAWRHSLKRBUJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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